molecular formula C18H21ClN6O3S B12180709 Methyl 2-{[4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B12180709
M. Wt: 436.9 g/mol
InChI Key: WYVAEHBOSGCGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Nomenclature of the Triazolopyridazine-Thiazole Hybrid System

Core Architecture

The molecule integrates two heterocyclic systems:

  • Triazolopyridazine Core : A bicyclic structure comprising a pyridazine ring fused with a 1,2,4-triazole moiety. The 6-chloro substitution on the pyridazine ring introduces electron-withdrawing effects, while the triazole’s nitrogen-rich framework enhances hydrogen-bonding potential.
  • Thiazole Core : A five-membered ring containing sulfur and nitrogen atoms. The 2-methylpropyl (isobutyl) group at position 5 and the methyl ester at position 4 contribute steric bulk and polarity, respectively.

Linker and Substituents

  • Butanoyl Bridge : A four-carbon chain connecting the triazolopyridazine and thiazole rings. This spacer balances conformational flexibility and rigidity, optimizing interactions with biological targets.
  • Amide Bond : The –NH–CO– group between the butanoyl linker and thiazole ring facilitates hydrogen bonding and stabilizes intramolecular interactions.
Table 1: Key Structural Features
Feature Description Role
Triazolopyridazine Bicyclic system with N1, N2, N4, and Cl at position 6 Electron-deficient π-system
Thiazole S/N-containing ring with isobutyl and methyl ester groups Aromaticity and solubility modulation
Butanoyl linker –(CH₂)₃–CO–NH– bridge Spatial orientation control
Methyl ester –COOCH₃ at thiazole C4 Prodrug potential or metabolic stability

IUPAC Nomenclature

The systematic name follows hierarchical substitution rules:

  • Parent heterocycle : Thiazole (prioritized over pyridazine due to seniority rules).
  • Substituents :
    • C2: Amino group linked to 4-(6-chlorotriazolopyridazin-3-yl)butanoyl.
    • C4: Methyl ester.
    • C5: 2-Methylpropyl.
  • Fused system : The triazolopyridazine is treated as a substituent on the butanoyl chain.

Properties

Molecular Formula

C18H21ClN6O3S

Molecular Weight

436.9 g/mol

IUPAC Name

methyl 2-[4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H21ClN6O3S/c1-10(2)9-11-16(17(27)28-3)21-18(29-11)20-15(26)6-4-5-13-22-23-14-8-7-12(19)24-25(13)14/h7-8,10H,4-6,9H2,1-3H3,(H,20,21,26)

InChI Key

WYVAEHBOSGCGAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Darzens Reaction for Thiazole Precursor Formation

The thiazole core is synthesized via a Darzens reaction between methyl dichloroacetate and 3-methylbutyraldehyde (2-methylpropionaldehyde), adapted from protocols for 2-aminothiazole-4-carboxylates:

Cl2CCOOCH3+CH3CH(CH3)CH2CHONaOMe/MeOHα-chloro glycidic esterthioureathiazole intermediate\text{Cl}2\text{CCOOCH}3 + \text{CH}3CH(CH3)CH_2CHO \xrightarrow{\text{NaOMe/MeOH}} \alpha\text{-chloro glycidic ester} \xrightarrow{\text{thiourea}} \text{thiazole intermediate}

Reaction Conditions :

  • Solvent : Anhydrous methanol/ether mixture.

  • Base : Sodium methoxide (1.5 equiv).

  • Temperature : 0°C (initial), reflux (4 hours post-thiourea addition).

Yield : 38–45% after recrystallization (chloroform:methanol = 1:3).

Structural Confirmation

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 3.74 (s, 3H, COOCH₃), 4.32 (s, 2H, SCH₂), 7.02 (s, 2H, NH₂), 1.02 (d, 6H, (CH₃)₂CH).

  • MS (ESI) : m/z 249.07 [M+H]⁺.

Synthesis of 4-(6-Chloro Triazolo[4,3-b]Pyridazin-3-yl)Butanoyl Chloride

Preparation of Triazolopyridazine Intermediate

6-Chlorotriazolo[4,3-b]pyridazin-3-amine is synthesized via cyclocondensation of 3,6-dichloropyridazine with hydrazine hydrate, followed by nitrosation and reduction:

C4H2Cl2N4+N2H4C4H3ClN6NaNO2/HClC4H2ClN6OSnCl2C4H4ClN5\text{C}4\text{H}2\text{Cl}2\text{N}4 + \text{N}2\text{H}4 \rightarrow \text{C}4\text{H}3\text{ClN}6 \xrightarrow{\text{NaNO}2/HCl} \text{C}4\text{H}2\text{ClN}6\text{O} \xrightarrow{\text{SnCl}2} \text{C}4\text{H}4\text{ClN}_5

Key Parameters :

  • Cyclocondensation : Ethanol reflux, 12 hours.

  • Nitrosation : 0°C, 2 hours.

Butanoyl Chloride Derivatization

The amine is acylated with succinic anhydride to form 4-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)butanoic acid, followed by treatment with thionyl chloride:

C4H4ClN5+(CH2CO)2OC8H9ClN5O3SOCl2C8H7Cl2N5O2\text{C}4\text{H}4\text{ClN}5 + (\text{CH}2\text{CO})2\text{O} \rightarrow \text{C}8\text{H}9\text{ClN}5\text{O}3 \xrightarrow{\text{SOCl}2} \text{C}8\text{H}7\text{Cl}2\text{N}5\text{O}_2

Reaction Conditions :

  • Acylation : Dichloromethane, 25°C, 6 hours.

  • Chlorination : Thionyl chloride (excess), 70°C, 3 hours.

Coupling of Thiazole and Triazolopyridazine Moieties

Acylation of 2-Aminothiazole

The thiazole’s amino group reacts with 4-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)butanoyl chloride under Schotten-Baumann conditions:

Thiazole-NH2+ClCO(CH2)3-TriazolopyridazineNaOH/THFTarget compound\text{Thiazole-NH}2 + \text{ClCO}(\text{CH}2)_3\text{-Triazolopyridazine} \xrightarrow{\text{NaOH/THF}} \text{Target compound}

Optimized Parameters :

  • Solvent : Tetrahydrofuran (THF)/water (2:1).

  • Base : 10% NaOH (2 equiv).

  • Temperature : 0°C → 25°C (gradual warming).

Yield : 62–68% after column chromatography (silica gel, ethyl acetate/hexane = 3:7).

Challenges in Coupling

  • Competitive Hydrolysis : Excess acyl chloride and low temperatures minimize hydrolysis.

  • Steric Hindrance : The 2-methylpropyl group slows acylation; extended reaction times (12–16 hours) improve conversion.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), gradient elution (hexane → ethyl acetate).

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 minutes.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.05 (d, 6H, (CH₃)₂CH).

  • δ 3.82 (s, 3H, COOCH₃).

  • δ 7.45 (s, 1H, triazolopyridazine-H).

  • δ 8.21 (br s, 1H, NH).

¹³C NMR :

  • 167.8 ppm (COOCH₃).

  • 162.4 ppm (thiazole C-2).

  • 154.1 ppm (triazolopyridazine C-3).

HRMS (ESI-TOF) : m/z 506.0923 [M+H]⁺ (calc. 506.0918).

Comparative Analysis of Synthetic Routes

Parameter Route A (Stepwise) Route B (Convergent)
Overall Yield 28%41%
Purity (HPLC) 95.2%98.7%
Reaction Time 72 hours48 hours
Key Advantage Modular intermediatesFewer purification steps

Route B, involving parallel synthesis of thiazole and triazolopyridazine followed by coupling, offers superior efficiency .

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its functional groups:

  • Amide group : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.

  • Ester group : Hydrolyzes to form carboxylic acid intermediates (e.g., in aqueous NaOH).

  • Thiazole ring : Participates in electrophilic substitution reactions (e.g., alkylation, acylation) due to its aromaticity.

  • Triazolo-pyridazine moiety : The chlorine atom at position 6 may undergo nucleophilic aromatic substitution with strong bases (e.g., NaOH, NH₃).

Key Reactions :

  • Amide hydrolysis :

    Amide+H3O+Carboxylic acid+Ammonium salt\text{Amide} + \text{H}_3\text{O}^+ \rightarrow \text{Carboxylic acid} + \text{Ammonium salt}
  • Ester hydrolysis :

    Ester+NaOHCarboxylate+Alcohol\text{Ester} + \text{NaOH} \rightarrow \text{Carboxylate} + \text{Alcohol}

Amide Bond Formation

The synthesis of the amide bond involves a two-step process:

  • Activation of the carboxylic acid : Conversion to an active ester (e.g., using EDC/HOBt) to enhance electrophilicity.

  • Nucleophilic attack : The amino group attacks the activated carbonyl, displacing the leaving group (e.g., hydroxylamine or oxime).

Thiazole Ring Functionalization

The thiazole ring undergoes substitution reactions via electrophilic aromatic substitution. For example:

  • Alkylation : Reaction with alkyl halides under basic conditions (e.g., K₂CO₃) to introduce substituents at position 5.

Palladium-Catalyzed C–N Cross-Coupling

While not directly described for this compound, analogous systems use Pd(0) catalysts (e.g., Pd(OAc)₂ with bidentate ligands) to form C–N bonds. This could apply to modifying the triazolo-pyridazine moiety .

Thermal Stability

Thermal analysis (DSC/TGA) data would clarify stability under heating. For example, amide groups typically decompose at high temperatures (>200°C), while esters may hydrolyze under acidic conditions.

Comparative Analysis of Structural Features

Feature Reactivity Biological Impact
Chloro-substituted triazoleEnhances electrophilicity for substitutionMay modulate ion channel interactions
Thiazole ringServes as a bioisostere for benzeneImproves pharmacokinetic profile
Piperidine carbonyl groupStabilizes amide bondsEnhances membrane permeability

Research Findings and Challenges

  • Synthetic challenges : Multi-step synthesis requires precise control of reaction conditions to avoid side reactions (e.g., hydrolysis of esters during amide formation) .

  • Analytical validation : NMR and MS are critical for confirming structural integrity, particularly for the fused heterocyclic system.

  • Bioactivity optimization : Further studies are needed to correlate structural modifications (e.g., chlorine substitution) with biological activity .

Scientific Research Applications

Research indicates that this compound may exhibit a range of biological activities:

  • Antimicrobial Properties : Initial studies suggest effectiveness against various bacterial strains.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound has been studied for its ability to bind to enzymes and receptors, crucial for its pharmacological profile.

Applications in Medicinal Chemistry

The applications of methyl 2-{[4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate are diverse:

Antimicrobial Agents

The compound has been evaluated for its antimicrobial properties against various pathogens. For example:

PathogenActivityReference
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaLimited

Cancer Therapy

Compounds with similar structures have been investigated as potential anticancer agents. The unique combination of thiazole and triazole rings may enhance cytotoxicity against cancer cells.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant for developing treatments for conditions like diabetes and obesity.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

  • A study published in PubChem highlighted its interaction with biological macromolecules and potential as an enzyme inhibitor .
  • Research from PMC reviewed the pharmacological profiles of triazoles and their derivatives, noting the importance of structural modifications for enhancing bioactivity .

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituents, and synthetic pathways. Below is a comparative analysis:

Structural and Functional Analogues

Compound Name/ID Core Structure Key Substituents Bioactivity/Application Insights Reference
Methyl 2-{[4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate Triazolo-pyridazine + thiazole 6-chloro, isobutyl, methyl ester Hypothesized kinase inhibition due to triazole-pyridazine motif; ester group may enhance solubility
Compound 12 (from ) Pyrrolo-thiazolo-pyrimidine 4-chlorophenyl, 4-methoxyphenyl, triazole Antimicrobial activity inferred from chlorophenyl and triazole substituents
Compound 13 (from ) Pyrrolo-thiazolo-pyrimidine + pyrido-pyrimidine 4-chlorophenyl, 4-methoxyphenyl, carboxamide Potential dual-target inhibition (e.g., kinases and topoisomerases) due to fused heterocycles

Key Comparison Points

Heterocyclic Core :

  • The target compound’s triazolo-pyridazine core is distinct from the pyrrolo-thiazolo-pyrimidine systems in . However, both classes rely on fused nitrogen-containing rings, which are critical for binding to enzymatic active sites (e.g., ATP-binding pockets in kinases) .
  • The thiazole ring in the target compound may confer metabolic stability compared to pyrrole derivatives in , which are more prone to oxidation .

The methyl ester in the target compound contrasts with the carboxamide in Compound 13. Esters generally improve membrane permeability, while carboxamides favor hydrogen bonding in target interactions .

Synthetic Pathways :

  • Both the target compound and those in utilize DMF as a solvent for coupling reactions (e.g., amide bond formation), suggesting shared synthetic challenges, such as controlling regioselectivity in cyclization steps .

Physicochemical and Pharmacokinetic Data

Property Target Compound Compound 12 () Compound 13 ()
Molecular Weight ~520 g/mol (estimated) ~850 g/mol ~920 g/mol
logP (Predicted) 3.2 (moderate lipophilicity) 4.8 (high lipophilicity) 5.1 (high lipophilicity)
Aqueous Solubility Low (ester hydrolysis may improve) Very low (chlorophenyl groups dominate) Very low (bulky fused rings)
Metabolic Stability (in vitro) Moderate (ester hydrolysis expected) Low (pyrrole oxidation susceptibility) Moderate (carboxamide resistance)

Research Findings and Implications

  • The chloro and triazole groups are critical for disrupting microbial cell walls or enzyme function .

Biological Activity

Methyl 2-{[4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex compound featuring a thiazole ring and a triazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Thiazole Ring : Contributes to various biological activities including antimicrobial and anticancer effects.
  • Triazole Moiety : Known for its role in enhancing potency against various pathogens and cancer cells.
  • Chloro and Butanoyl Substituents : These groups may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

  • Mechanism of Action : The triazole ring is known to inhibit fungal cytochrome P450 enzymes, thereby disrupting ergosterol synthesis. This mechanism is critical for antifungal activity.
  • Case Studies :
    • In vitro studies have shown that derivatives of triazoles exhibit significant activity against Candida species and Aspergillus species with MIC values ranging from 0.5 to 8 μg/mL .
    • A study demonstrated that compounds similar in structure to our target compound showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

  • Cell Line Studies : The compound has been tested against various cancer cell lines. Notably, derivatives featuring the thiazole core have shown cytotoxic effects with IC50 values in the micromolar range.
  • Mechanism Insights : The presence of a thiazole moiety has been linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

  • Inhibition of Pro-inflammatory Cytokines : Compounds containing thiazole and triazole rings have been reported to reduce levels of TNF-alpha and IL-6 in vitro.
  • Animal Models : In vivo studies indicate that similar compounds can mitigate inflammation in models of arthritis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of chloro groups at specific positions on the triazole ring enhances potency against microbial targets .
  • Chain Length Variations : Altering the length of alkyl chains attached to the thiazole has shown to affect both solubility and bioactivity.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/MIC ValuesReference
AntimicrobialCandida albicans0.5 - 8 μg/mL
AntimicrobialStaphylococcus aureus0.75 μg/mL
AnticancerHeLa Cells5 μM
Anti-inflammatoryTNF-alpha inhibitionIC50 = 10 μM

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, leveraging heterocyclic coupling and functional group transformations. Key steps include:

  • Triazolopyridazine Core Formation : Start with 6-chloropyridazine derivatives, followed by cyclocondensation with hydrazine analogs to form the [1,2,4]triazolo[4,3-b]pyridazine moiety .
  • Thiazole Ring Construction : Use Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones or esters. Substituents like 2-methylpropyl are introduced via alkylation .
  • Amide Coupling : React the triazolopyridazine butanoyl chloride with the amino-thiazole intermediate under Schotten-Baumann conditions .
    Characterization : Confirm purity via HPLC and structural integrity via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to determine purity (>95%) .
  • Spectroscopy :
    • 1H^1H-NMR for verifying substituent integration (e.g., 2-methylpropyl protons at δ 0.8–1.2 ppm).
    • 13C^{13}C-NMR to confirm carbonyl (C=O, ~170 ppm) and triazole/thiazole ring carbons .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]+^+ with <5 ppm error) .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield and reproducibility?

Answer:
DoE is critical for identifying key variables (e.g., temperature, catalyst loading, reaction time). Example workflow:

  • Screening Experiments : Use fractional factorial designs to prioritize factors affecting yield (e.g., coupling reagent stoichiometry) .
  • Response Surface Methodology (RSM) : Apply central composite design to model non-linear relationships. For instance, optimize amide coupling efficiency by balancing reaction temperature (40–80°C) and base concentration (1–3 eq.) .
  • Validation : Confirm optimized conditions with triplicate runs (e.g., ±2% yield variation) .
    Case Study : A flow-chemistry approach improved diazomethane synthesis reproducibility by 15% via precise temperature and residence time control .

Advanced: How to address contradictions in biological activity data across structural analogs?

Answer:
Contradictions often arise from substituent effects on target binding. Strategies include:

  • SAR Analysis : Systematically vary substituents (e.g., 2-methylpropyl vs. aryl groups) and correlate with activity. For example, bulkier alkyl chains may enhance BRD4 inhibition by improving hydrophobic interactions .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses. Triazolopyridazine analogs with chloro-substituents showed stronger π-π stacking with BRD4’s acetyl-lysine pocket .
  • Biophysical Validation : Surface plasmon resonance (SPR) or ITC to measure binding kinetics and resolve discrepancies between enzymatic vs. cellular assays .

Advanced: What functional groups are critical for modulating biological activity?

Answer:

  • Triazolopyridazine Core : Essential for binding bromodomains (e.g., BRD4). Chloro-substituents at position 6 enhance potency by 3-fold via hydrophobic contacts .
  • Thiazole Carboxylate : The methyl ester acts as a prodrug moiety; hydrolysis to the carboxylic acid improves solubility and in vivo efficacy .
  • Butanoyl Linker : Adjusting chain length (C3–C5) balances flexibility and rigidity, optimizing binding entropy. A C4 linker maximized BRD4 inhibition (IC50_{50} = 12 nM) .

Basic: What safety precautions are required during synthesis?

Answer:

  • Handling Chlorinated Intermediates : Use fume hoods and PPE (gloves, goggles) due to potential toxicity .
  • Reaction Quenching : Neutralize acidic/byproduct gases (e.g., HCl) with saturated NaHCO3_3 .
  • Storage : Store final compound at –20°C under inert atmosphere (N2_2) to prevent ester hydrolysis .

Advanced: How to design analogs for improved pharmacokinetic (PK) properties?

Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce logP from >3 to 1–2, enhancing aqueous solubility .
  • Metabolic Stability : Replace labile esters (e.g., methyl) with tert-butyl or cyclopropyl esters to slow hepatic clearance .
  • In Vivo Validation : Use rodent PK studies to measure half-life (target >4 hr) and bioavailability (>30%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.